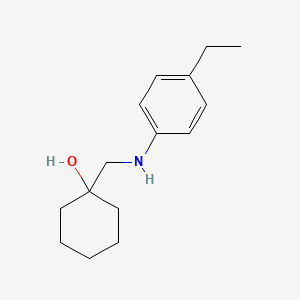

1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol

描述

1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol is a cyclohexanol derivative featuring an amino methyl linker (-CH₂NH-) attached to the cyclohexanol ring at the 1-position. This linker connects to a 4-ethylphenyl substituent, creating a hybrid structure with both aliphatic and aromatic characteristics.

属性

分子式 |

C15H23NO |

|---|---|

分子量 |

233.35 g/mol |

IUPAC 名称 |

1-[(4-ethylanilino)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C15H23NO/c1-2-13-6-8-14(9-7-13)16-12-15(17)10-4-3-5-11-15/h6-9,16-17H,2-5,10-12H2,1H3 |

InChI 键 |

QNWATHBWQIUHJN-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(C=C1)NCC2(CCCCC2)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-ethylphenylamine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

化学反应分析

Types of Reactions

1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of 1-(((4-Ethylphenyl)amino)methyl)cyclohexanone.

Reduction: Formation of a more saturated cyclohexanol derivative.

Substitution: Formation of halogenated derivatives of the original compound.

科学研究应用

1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects.

相似化合物的比较

Structural Analogs in Building Blocks and Catalogs

Compound 1 :

- Name: 1-[1-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}ethyl]cyclohexan-1-ol

- Molecular Formula: C₂₄H₃₃NO₃

- Molecular Weight : 383.54 g/mol

- Key Features: Contains a cyclohexanol core with a branched ethylamino linker and dual methoxyphenyl groups. The methoxy substituents enhance electron-donating properties compared to the ethyl group in the target compound. This may increase solubility in polar solvents .

Compound 2 :

- Name: (±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride

- Molecular Formula: C₁₆H₂₅NO₂·HCl

- Molecular Weight : 299.84 g/mol

- Key Features: A cyclohexanol derivative with a dimethylaminomethyl group and a 3-methoxyphenyl substituent. The hydrochloride salt improves aqueous solubility, a feature absent in the target compound .

Ethylcyclohexanol Derivatives

Compound 3 :

- Name: 2-Methyl-1-ethylcyclohexanol

- Molecular Formula : C₉H₁₈O

- Key Features: A simpler analog with an ethyl group and methyl substituent on the cyclohexanol ring. The 3,5-dinitrobenzoate derivative has a melting point of 105.5–107.5°C, indicating higher crystallinity compared to unsubstituted cyclohexanols .

Compound 4 :

Heterocyclic and Unsaturated Analogs

Compound 5 :

- Name: 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol

- Molecular Formula: C₁₂H₁₉NOS

- Molecular Weight : 225.35 g/mol

- Key Features: Replaces the phenyl group with a thiophene ring.

Compound 6 :

- Name : 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol

- Molecular Formula : C₁₀H₁₆O

- Key Features: A cyclohexenol derivative with a double bond at the 2-position. The unsaturated ring increases rigidity, which may affect conformational flexibility in drug design compared to the saturated cyclohexanol core of the target compound .

Comparative Analysis Table

Key Research Findings

- Steric Effects: Bulky substituents (e.g., isopropyl in Compound 4) reduce solubility but enhance thermal stability, as seen in cyclohexanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。